CA IX Potency: 20.5-Fold Advantage over the Most Potent 1-Aroyl Indoline-5-sulfonamide
The target compound inhibits recombinant human CA IX with a Ki of 6.90 nM, measured by stopped-flow CO₂ hydrase assay after 15 min preincubation [1]. In contrast, compound 4f (1-(3-chlorobenzoyl)-indoline-5-sulfonamide), identified as the most potent CA IX inhibitor in a systematic 21-compound library of 1-acyl-indoline-5-sulfonamides, exhibits a Ki of 141.2 nM under the same assay methodology [2]. This represents a 20.5-fold potency advantage for the trifluoroacetyl derivative over the best-in-series aroyl analog.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase IX (hCA IX) |
|---|---|
| Target Compound Data | Ki = 6.90 nM |
| Comparator Or Baseline | Compound 4f (1-(3-chlorobenzoyl)-indoline-5-sulfonamide): Ki = 141.2 nM |
| Quantified Difference | 20.5-fold greater potency (lower Ki) |
| Conditions | Stopped-flow CO₂ hydrase assay; human recombinant CA IX; 15 min preincubation; both studies employ the same standard assay methodology |
Why This Matters
A >20-fold potency differential in the low-nanomolar range directly impacts the achievable therapeutic window and the compound concentration required in cell-based hypoxia models, making the trifluoroacetyl derivative the preferred tool compound for CA IX-targeted oncology research.
- [1] BindingDB Entry BDBM50066119 (CHEMBL3402974). Data sourced from Bioorg. Med. Chem. 2015, 23, 1828–1840. Inhibition of human recombinant CA-9 after 15 mins by stopped-flow CO₂ hydrase assay. Ki = 6.90 nM. View Source
- [2] Krymov, S.K.; et al. Pharmaceuticals 2022, 15, 1453. Table 1: Compound 4f, hCA IX Ki = 141.2 nM (stopped-flow technique; errors ± 5–10%). View Source
